N-Acetyl-nor-muramyl-L-alanyl-D-isoglutamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-nor-muramyl-L-alanyl-D-isoglutamine typically involves multiple steps. One common method starts with the preparation of α-phenyl-D-glucosaminide peracetate, which is obtained by fusing β-D-glucosamine pentaacetate with phenol and zinc chloride, followed by deacetylation . This intermediate is then converted into 4,6-O-isopropylidene-N-acetyl-D-muramic acid α-phenylglycoside, which is subsequently condensed with L-Ala-D-iGln benzyl ether using the activated ester method . Sequential removal of glycopeptide protecting groups via acid hydrolysis and catalytic hydrogenolysis yields the target product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-nor-muramyl-L-alanyl-D-isoglutamine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups, such as converting ketones to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal yields and product purity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered immunomodulatory properties, while substitution reactions can produce a range of functionalized derivatives for further biological testing .
Scientific Research Applications
N-Acetyl-nor-muramyl-L-alanyl-D-isoglutamine has a wide range of scientific research applications:
Mechanism of Action
N-Acetyl-nor-muramyl-L-alanyl-D-isoglutamine exerts its effects by interacting with the nucleotide-binding oligomerization domain 2 (NOD2) receptor, a component of the innate immune system . Upon binding to NOD2, the compound activates signaling pathways that lead to the production of pro-inflammatory cytokines, such as interleukin-1 and tumor necrosis factor (TNF), which enhance the immune response . This mechanism makes it a valuable tool for studying immune modulation and developing new immunotherapies .
Comparison with Similar Compounds
Similar Compounds
N-Acetylmuramyl-L-alanyl-D-isoglutamine: A closely related compound with similar immunomodulatory properties.
N-Acetylmuramyl-L-alanyl-D-glutamic acid: Another derivative used in immunological studies.
N-Acetylmuramyl-L-alanyl-D-isoglutamine α-phenylglycoside: A glycosylated derivative with enhanced biological activity.
Uniqueness
N-Acetyl-nor-muramyl-L-alanyl-D-isoglutamine is unique due to its specific structure, which allows it to interact effectively with the NOD2 receptor and modulate immune responses. Its synthetic accessibility and versatility in chemical modifications make it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C18H30N4O11 |
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Molecular Weight |
478.5 g/mol |
IUPAC Name |
4-[2-[[2-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxyacetyl]amino]propanoylamino]-5-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C18H30N4O11/c1-8(18(32)22-10(17(19)31)3-4-14(28)29)20-13(27)7-33-16(15(30)12(26)6-24)11(5-23)21-9(2)25/h5,8,10-12,15-16,24,26,30H,3-4,6-7H2,1-2H3,(H2,19,31)(H,20,27)(H,21,25)(H,22,32)(H,28,29) |
InChI Key |
NWMHDZMRVUOQGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)COC(C(C=O)NC(=O)C)C(C(CO)O)O |
Origin of Product |
United States |
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